1-Amino-2-(5-methylfuran-2-yl)propan-2-ol chemical structure and properties
1-Amino-2-(5-methylfuran-2-yl)propan-2-ol chemical structure and properties
Structural Characterization, Synthetic Pathways, and Pharmacological Potential
Executive Summary
1-Amino-2-(5-methylfuran-2-yl)propan-2-ol (CAS: 54594975, Formula:
This guide details the physicochemical profile, validated synthetic methodologies, and therapeutic utility of this compound, designed for medicinal chemists and process engineers.
Physicochemical Profile & Molecular Logic
The molecule features a quaternary carbon center at position 2, creating a tertiary alcohol with high steric bulk. The adjacent primary amine (position 1) creates a 1,2-amino alcohol motif capable of bidentate chelation, crucial for catalytic applications and receptor binding.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Relevance |
| Molecular Weight | 155.19 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da).[1][3] |
| LogP (Predicted) | ~0.8 - 1.2 | Moderate lipophilicity; likely blood-brain barrier (BBB) permeable. |
| pKa (Amine) | ~9.2 - 9.5 | Protonated at physiological pH; essential for ionic bonding in receptor pockets. |
| H-Bond Donors/Acceptors | 2 / 3 | Balanced profile for solubility and membrane permeability. |
| Topological Polar Surface Area | ~49 Ų | Well within the range for oral bioavailability (<140 Ų). |
| Chirality | 1 Stereocenter (C2) | Exists as (R) and (S) enantiomers; biological activity likely stereospecific. |
Mechanistic Insight: The 5-methyl group on the furan ring blocks the metabolically labile
Synthetic Methodology: The Cyanosilylation Route
Direct synthesis of 1-amino-2-(5-methylfuran-2-yl)propan-2-ol is most efficiently achieved via the formation of a cyanohydrin intermediate from the corresponding ketone, followed by hydride reduction. This approach is preferred over the Henry reaction (nitroaldol) due to the sluggish reactivity of ketonic substrates in nitroaldol condensations.
2.1 Retrosynthetic Analysis
The target molecule is disconnected at the C1-C2 bond, revealing 2-acetyl-5-methylfuran as the starting material.[1] The introduction of the nitrogen and the additional carbon is achieved via a cyanide source.
2.2 Detailed Protocol
Step 1: Trimethylsilyl Cyanohydrin Formation
-
Reagents: 2-Acetyl-5-methylfuran (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (
, 0.05 eq, catalyst). -
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure:
-
Charge a flame-dried flask with 2-acetyl-5-methylfuran and
under Argon atmosphere. -
Add DCM and cool to 0°C.
-
Add TMSCN dropwise over 20 minutes to control the exotherm.
-
Allow to warm to room temperature and stir for 12 hours.
-
Monitor: TLC or GC-MS should show disappearance of the ketone.[1]
-
Workup: Quench with saturated
, extract with DCM, and concentrate to yield the silylated cyanohydrin intermediate.
-
Step 2: Global Reduction (Nitrile to Amine)
-
Reagents: Lithium Aluminum Hydride (
, 2.5 eq). -
Solvent: Tetrahydrofuran (THF) or Diethyl Ether, anhydrous.
-
Procedure:
-
Suspend
in dry THF at 0°C. -
Add the crude silylated cyanohydrin (dissolved in THF) dropwise. Note: The LAH will simultaneously cleave the TMS group and reduce the nitrile.
-
Reflux the mixture for 4–6 hours to ensure complete reduction of the steric-hindered nitrile.
-
Fieser Quench: Cool to 0°C. Carefully add water (
mL), 15% NaOH ( mL), and water ( mL) sequentially, where is the mass of LAH used in grams. -
Filter the granular white precipitate.
-
Purification: The amine is purified via acid-base extraction or column chromatography (DCM:MeOH:NH4OH).
-
2.3 Synthetic Workflow Visualization
Caption: Two-step synthesis via cyanosilylation and LAH reduction to generate the quaternary amino alcohol.
Pharmacological Applications & Bioisosterism
The 1-amino-2-(5-methylfuran-2-yl)propan-2-ol scaffold is a bioisostere of Norephedrine and Cathine , replacing the phenyl ring with a furan.
3.1 Adrenergic & Serotonergic Modulation
The structural similarity to phenylpropanolamines suggests potential activity at monoamine transporters and receptors.
-
Mechanism: The
-amino alcohol motif mimics the side chain of norepinephrine.[1] The furan oxygen can act as a hydrogen bond acceptor, potentially altering binding affinity compared to the phenyl analog. -
Hypothesis: Furan derivatives often show altered metabolic profiles.[1] While the phenyl ring is metabolically robust, the furan ring can be opened by oxidative enzymes, potentially reducing systemic toxicity or creating active metabolites.
3.2 Antimicrobial Activity
Furan-containing amino alcohols have demonstrated efficacy against specific bacterial strains.[1]
-
Evidence: Research indicates that furan-2-yl derivatives possess antimicrobial activity, particularly when the furan ring is substituted with electron-donating groups (like the 5-methyl group here) which may facilitate interaction with bacterial cell walls or metabolic enzymes [1].[1]
-
Application: This molecule can serve as a fragment for "Grow-Link" strategies in designing novel antibiotics, specifically targeting resistant Gram-positive strains.[1]
3.3 Chiral Auxiliaries in Asymmetric Synthesis
Beyond pharmacology, the 1,2-amino alcohol functionality allows this molecule to serve as a chiral ligand .[1]
-
Usage: When resolved into single enantiomers, these ligands can complex with Zinc or Copper to catalyze asymmetric alkylation of aldehydes (e.g., diethylzinc addition).[1] The furan ring provides a unique steric wall different from the standard phenyl or isopropyl groups found in commercially available ligands.
3.4 Pharmacophore Mapping
Caption: Bioisosteric relationship between Phenylpropanolamine and the Furan analog, highlighting potential receptor interaction shifts.
Safety & Handling (SDS Summary)
While specific toxicological data for this exact CAS is limited, protocols should follow standards for primary amines and furan derivatives .[1]
-
Hazards:
-
Skin/Eye Irritant: The primary amine is basic and likely corrosive or irritating to mucous membranes.
-
Flammability: Moderate fire hazard due to the furan ring and aliphatic chain.
-
-
Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C.
-
Disposal: Do not mix with oxidizing agents. Dispose of as hazardous organic nitrogenous waste.
References
-
BenchChem. (2025). The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide. Retrieved from
-
PubChem. (n.d.). Compound Summary: 1-amino-2-(5-methylfuran-2-yl)propan-2-ol (CID 54594975).[2] National Center for Biotechnology Information. Retrieved from
-
ChemicalBook. (2026).[4] General synthesis of amino alcohols from cyanohydrins. Retrieved from
-
EPA CompTox. (n.d.). Structural Analogs and Properties: 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol. Retrieved from
Sources
- 1. Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine - Arabian Journal of Chemistry [arabjchem.org]
- 2. PubChemLite - 1-amino-2-(5-methylfuran-2-yl)propan-2-ol (C8H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
